1-(4-Chlorophenyl)-4-iodo-1H-pyrazole

Physicochemical profiling Drug-likeness ADME prediction

1-(4-Chlorophenyl)-4-iodo-1H-pyrazole (CAS 1449038-89-4) is a dihalogenated heterocyclic building block featuring a pyrazole core substituted with a 4-chlorophenyl group at the N1 position and an iodine atom at the C4 position. With a molecular weight of 304.51 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 17.8 Ų, it occupies a distinct property space within the 1-aryl-4-halopyrazole series.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
Cat. No. B12521795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4-iodo-1H-pyrazole
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)I)Cl
InChIInChI=1S/C9H6ClIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H
InChIKeyJKNVNQVNBALWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-4-iodo-1H-pyrazole: Chemical Identity and Core Properties for Procurement


1-(4-Chlorophenyl)-4-iodo-1H-pyrazole (CAS 1449038-89-4) is a dihalogenated heterocyclic building block featuring a pyrazole core substituted with a 4-chlorophenyl group at the N1 position and an iodine atom at the C4 position [1]. With a molecular weight of 304.51 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 17.8 Ų, it occupies a distinct property space within the 1-aryl-4-halopyrazole series [1]. The iodine substituent serves as a versatile synthetic handle for selective metal-catalyzed cross-coupling reactions, while the electron-withdrawing 4-chlorophenyl group modulates the electronic character of the heterocycle, making this compound a strategic intermediate for constructing complex molecular architectures [2].

Why Generic 1-Aryl-4-halopyrazole Substitution Fails in Drug Discovery Pipelines


Substituting 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole with other 4-halo analogs (e.g., 4-bromo, 4-chloro, or 4-unsubstituted) cannot be assumed to yield functionally equivalent outcomes. The halogen atom at the 4-position dictates both the compound's physicochemical profile and its reactivity manifold. A change from iodine to bromine alters the computed lipophilicity (XLogP3-AA difference of 0.6 units) [1], which can significantly impact a drug candidate's permeability and metabolic stability. Furthermore, the choice of halogen directly controls chemoselectivity in palladium-catalyzed cross-coupling reactions, with iodo derivatives exhibiting a distinct propensity for dehalogenation side reactions compared to their bromo and chloro counterparts, as demonstrated in direct comparative studies on pyrazole scaffolds [2]. Such differences can lead to divergent synthetic routes, impurity profiles, and ultimately, different biological activities.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole vs. Closest Analogs


Reduced Lipophilicity of the 4-Iodo Analog Compared to the 4-Bromo Derivative

The target 4-iodo compound is significantly less lipophilic than its direct 4-bromo analog. This difference is critical for modulating ADME properties in medicinal chemistry programs [1].

Physicochemical profiling Drug-likeness ADME prediction

Divergent Chemoselectivity in Suzuki-Miyaura Cross-Coupling Reactions

A direct comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction revealed that 4-iodo derivatives are inferior to their 4-bromo and 4-chloro counterparts due to a significantly higher propensity for a detrimental dehalogenation side reaction [1].

Synthetic methodology Cross-coupling Dehalogenation

Unique Utility in Sonogashira Cross-Coupling for Alkyne Installation

4-Iodopyrazoles are specifically employed as electrophilic partners in Sonogashira reactions to synthesize 4-alkynylpyrazoles, a transformation for which the iodo derivative is particularly well-suited. A standard protocol using 5 mol% PdCl2(PPh3)2 and CuI has been established for this substrate class [1].

Sonogashira coupling Alkyne synthesis Building block versatility

Validated Role as a Key Intermediate in an Antipsychotic Lead Optimization Program

This specific compound was utilized as a crucial intermediate in the synthesis and pharmacological evaluation of novel N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. The structure incorporates the 1-(4-chlorophenyl)-1H-pyrazole moiety, which was essential for the observed biological activity .

Medicinal chemistry Antipsychotic Structure-activity relationship

Optimal Application Scenarios for 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS Disorders

The validated use of this scaffold in developing antipsychotic leads with improved 5-HT2A receptor affinity makes it a strong candidate for medicinal chemistry programs targeting CNS disorders . Its specific physicochemical profile (LogP = 3.2) offers a differentiated starting point from the more lipophilic 4-bromo analog, potentially leading to better ADME properties in early-stage candidates [1].

Synthetic Methodology: Sonogashira Reaction-Based Library Synthesis

For generating a library of 4-alkynylpyrazole compounds, this 4-iodo building block is the preferred starting material based on established Sonogashira protocols. Its iodine handle allows for reliable C-C bond formation with terminal alkynes under standard Pd/Cu catalysis, a transformation that would be less efficient with the corresponding 4-chloro or 4-bromo analogs [2].

Process Chemistry: Route Scouting for Suzuki Coupling

When planning a large-scale Suzuki-Miyaura coupling, this compound should be considered with caution. Quantitative comparative data indicate that 4-bromo or 4-chloro analogs are superior substrates for this specific transformation, as they exhibit a significantly reduced propensity for the dehalogenation side reaction. This knowledge is crucial for avoiding process development pitfalls and selecting the optimal halogenated building block [3].

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